molecular formula C6H5N3S B13000690 Isothiazolo[4,5-b]pyridin-3-amine CAS No. 2089325-25-5

Isothiazolo[4,5-b]pyridin-3-amine

Cat. No.: B13000690
CAS No.: 2089325-25-5
M. Wt: 151.19 g/mol
InChI Key: QEMUGXJJNUZWAK-UHFFFAOYSA-N
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Description

Isothiazolo[4,5-b]pyridin-3-amine is a bicyclic heterocyclic compound featuring a fused isothiazole (containing sulfur and nitrogen) and pyridine ring system, with an amine group at position 3. This structure serves as a critical pharmacophore in medicinal chemistry due to its versatile biological activities. Derivatives of this compound exhibit notable analgesic, antimycobacterial, and antiaggregative properties, often modulated by substituents on the isothiazole ring . Synthesis typically involves multi-step reactions, with ester derivatives demonstrating enhanced fluorescence and biological activity .

Properties

CAS No.

2089325-25-5

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,2]thiazolo[4,5-b]pyridin-3-amine

InChI

InChI=1S/C6H5N3S/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9)

InChI Key

QEMUGXJJNUZWAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NS2)N)N=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Picolinonitrile derivatives (e.g., 3-cyanopyridine or substituted picolinonitriles) serve as the pyridine scaffold precursors.
  • p-Methoxybenzylthiol (PMB-thiol) is commonly used as a sulfur source, enabling subsequent cyclization.
  • Halogenated intermediates (e.g., 3,5- or 3,6-dihalogenated isothiazolo[4,5-b]pyridines) are synthesized as key building blocks for further functionalization.

Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Thiol substitution p-Methoxybenzylthiol, K2CO3, DMF, low temperature (−45 °C) Selective substitution of nitro or halogen groups on picolinonitrile scaffold
2 Oxidative cyclization Br2, EtOAc, 0 to room temperature Formation of fused isothiazole ring via S–N bond formation
3 Deprotection and ring closure Oxidative conditions combining PMB cleavage and cyclization Direct formation of isothiazolo[4,5-b]pyridine core
4 Functionalization Pd-catalyzed cross-coupling (e.g., Suzuki coupling), amine substitution Introduction of diverse substituents for SAR studies

Representative Synthetic Scheme

  • Starting from picolinonitrile 11 , reaction with PMB-thiol under basic conditions yields a thiol-substituted intermediate.
  • Treatment with bromine induces oxidative cyclization, forming the isothiazolo[4,5-b]pyridine ring system.
  • The PMB protecting group is cleaved simultaneously under oxidative conditions, streamlining the synthesis.
  • Subsequent Pd-catalyzed cross-coupling reactions allow for regioselective substitution at halogenated positions.

Mechanistic Insights

  • The oxidative cyclization involves formation of a sulfur-bromine intermediate, followed by intramolecular nucleophilic attack on the nitrile carbon, leading to ring closure.
  • The process is catalyzed by hydrogen bromide generated in situ, facilitating protonation and activation of the nitrile.
  • Radical scavenger studies (e.g., with TEMPO) confirm the involvement of radical intermediates during cyclization.

Yields and Reaction Efficiency

Compound/Step Yield (%) Notes
Thiol substitution (Step 1) 63–81 Temperature control critical for regioselectivity
Oxidative cyclization (Step 2) 48–75 Optimized at 0 °C to avoid halogen exchange
Pd-catalyzed coupling 48–89 Depends on boronic acid and catalyst used
Overall isolated yield ~40–70 Multi-step process with purification

Alternative and Related Methods

  • Some methods start from 6-chloro-3-nitropicolinonitrile , allowing selective substitution at the nitro group while preserving the chlorine for further functionalization.
  • Use of different amines (e.g., morpholine derivatives) in substitution reactions yields various analogues.
  • Industrial scale-up may involve continuous flow reactors for better control and yield optimization, although detailed industrial protocols are less documented.

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent Temperature Time Yield (%) Purpose
Thiol substitution p-Methoxybenzylthiol, K2CO3 DMF −45 °C Several hours 63–81 Introduce sulfur substituent
Oxidative cyclization Br2 EtOAc 0 °C to RT 1–3 h 48–75 Cyclize to isothiazole ring
Pd-catalyzed coupling Pd(PPh3)4 or XPhos Pd G3, boronic acid, Cs2CO3 Dioxane/H2O or DMF 80–100 °C Overnight 48–89 Functionalize halogenated positions
Amine substitution Morpholine derivatives EtOH Reflux Several hours 57–71 Introduce amine substituents

Research Findings and Applications

  • The synthetic methods developed provide access to diverse 3,5- and 3,6-disubstituted isothiazolo[4,5-b]pyridines.
  • Despite efficient synthesis, newly synthesized isothiazolo[4,5-b]pyridines showed no activity as cyclin G-associated kinase inhibitors, indicating the need for further structural optimization.
  • The synthetic routes are valuable for generating key intermediates for medicinal chemistry and material science applications.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[4,5-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isothiazolo[4,5-b]pyridin-3-ol, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .

Scientific Research Applications

Synthesis of Isothiazolo[4,5-b]pyridin-3-amine

The synthesis of this compound typically involves multi-step procedures that allow for regioselective functionalization. Recent studies have developed efficient synthetic routes that yield high purity and yield of the compound. For instance, the introduction of substituents at positions 3 and 6 has been explored to optimize biological activity against specific targets such as cyclin G-associated kinase (GAK) .

Kinase Inhibition

One of the most significant applications of this compound is its role as an inhibitor of cyclin G-associated kinase (GAK). GAK is involved in various cellular processes, including cell cycle regulation and viral replication. Compounds based on the isothiazolo[4,5-b]pyridine scaffold have shown promising results in inhibiting GAK activity:

  • Structure-Activity Relationship Studies : Research indicates that modifications at positions 3 and 6 can lead to compounds with varying inhibitory potency against GAK. For example, compounds with electron-rich aryl groups at these positions exhibited improved binding affinity .
CompoundPositionSubstituentIC50 (μM)
16Phenyl0.051
23Morpholine0.014
35Dimethoxyphenyl0.024

Antiviral Activity

This compound derivatives have also been evaluated for their antiviral properties. Studies demonstrate their effectiveness against several viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). The antiviral activity is attributed to their ability to inhibit GAK, which plays a crucial role in viral replication .

Evaluation of Antiviral Activity

A study conducted on a series of isothiazolo[4,5-b]pyridine derivatives assessed their efficacy against HCV and DENV in vitro. The results indicated that certain derivatives exhibited low micromolar activity without significant cytotoxic effects on host cells .

Structural Modifications and Potency

Another investigation focused on synthesizing 3,7-disubstituted isothiazolo[4,5-b]pyridines to compare their GAK inhibitory activities with previously reported analogs. The findings revealed that the introduction of specific substituents could enhance binding affinity significantly .

Mechanism of Action

The mechanism by which isothiazolo[4,5-b]pyridin-3-amine exerts its effects involves its interaction with molecular targets such as cyclin G-associated kinase (GAK). GAK is a serine-threonine protein kinase that plays a crucial role in clathrin-mediated endocytosis. By inhibiting GAK, this compound can disrupt this process, which is essential for the lifecycle of various viruses .

Comparison with Similar Compounds

Comparison with Isoxazolo[4,5-b]pyridin-3-amine

Isoxazolo[4,5-b]pyridin-3-amine replaces sulfur with oxygen in the heterocyclic ring, altering electronic and structural properties. Key differences include:

  • Crystal Structure: Isoxazolo derivatives crystallize in a monoclinic system (space group P21/n) with lattice parameters a = 5.2140 Å, b = 6.8527 Å, and π-π stacking interactions at 3.3 Å distances . Isothiazolo analogs lack reported crystal data, but sulfur’s larger atomic radius likely increases bond lengths and polarizability.
  • Synthesis : Isoxazolo compounds are synthesized via 3-fluoropyridine nitrile and acetylhydroxamic acid in 79% yield, while isothiazolo routes involve esterification or alkylation steps .
  • Bioactivity : Both act as pharmacophores, but isoxazolo derivatives are primarily intermediates, whereas isothiazolo compounds show targeted analgesic effects .

Comparison with Halogenated Derivatives (e.g., 5-Chloroisoxazolo[4,5-b]pyridin-3-amine)

Halogenation introduces distinct electronic and steric effects:

  • Reactivity : Chlorine’s electron-withdrawing nature may reduce nucleophilic susceptibility at the amine group, contrasting with isothiazolo’s sulfur-driven electrophilic reactivity .

Contrast with Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Imidazo[4,5-b]pyridines, such as kinase inhibitor 21f (C₁₈H₁₇N₅OS, MW 351.43 g/mol), replace sulfur with nitrogen, enabling hydrogen-bond interactions critical for enzymatic targeting .

  • Pharmacology : Imidazo derivatives are optimized for kinase inhibition (e.g., anticancer applications), whereas isothiazolo compounds prioritize analgesic and antimicrobial activities .
  • Synthetic Complexity : Imidazo synthesis involves multi-component reactions (e.g., aldehyde condensations), contrasting with isothiazolo’s esterification-focused routes .

Fluorescence Properties Relative to Benzoxazole/Benzothiazole Systems

Isothiazolo[4,5-b]pyridin-3-amine derivatives exhibit solvatochromism, with emission spectra shifting between ethanol (polar) and n-hexane (non-polar) due to excited-state dipole interactions . However, their quantum yields are lower than benzoxazole/benzothiazole systems, where oxygen or sulfur enhances conjugation and stability .

Data Tables Summarizing Key Parameters

Table 1: Structural and Physicochemical Comparison

Parameter This compound Isoxazolo[4,5-b]pyridin-3-amine 5-Chloroisoxazolo[4,5-b]pyridin-3-amine
Molecular Formula C₆H₅N₃S C₆H₅N₃O C₆H₄ClN₃O
Molecular Weight (g/mol) 151.19 135.12 169.57
Heteroatom S O O + Cl
Fluorescence Solvatochromic Not reported Not reported

Biological Activity

Isothiazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused isothiazole and pyridine structure, characterized by the molecular formula C6H5N3SC_6H_5N_3S and a molecular weight of 151.19 g/mol. This unique arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in various research fields, including medicinal chemistry and material science.

Research indicates that this compound acts primarily as a necroptosis inhibitor by targeting receptor-interacting protein kinase 1 (RIPK1). This kinase plays a critical role in necroptosis and inflammation-related pathways. In vivo studies have demonstrated that certain derivatives exhibit potent anti-inflammatory effects, particularly in models of systemic inflammatory response syndrome .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Necroptosis InhibitionInhibition of RIPK1
Anti-inflammatoryReduces inflammation in systemic inflammatory models
AntiproliferativeInhibits cell growth in cancer cell lines

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of novel derivatives using the carrageenan-induced rat paw edema method. Results indicated significant reductions in edema compared to controls, showcasing the compound's potential as an anti-inflammatory agent .
  • Antiproliferative Effects : Research on pyridine derivatives has shown that modifications to the isothiazolo structure can enhance antiproliferative activity against various cancer cell lines (e.g., HeLa, A549). For instance, specific substitutions led to lower IC50 values, indicating improved efficacy against cell growth inhibition .
  • GAK Inhibition : Isothiazolo[4,5-b]pyridines have been investigated as inhibitors of cyclin G-associated kinase (GAK). Although some derivatives did not exhibit significant GAK inhibitory activity, structural modifications were made to enhance binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that specific functional groups significantly influence the biological activity of isothiazolo[4,5-b]pyridine derivatives. For example:

  • Substituents at Position 3 : The introduction of electron-rich aryl groups at this position has been shown to improve GAK affinity.
  • Amino Groups : Compounds with amino or hydroxyl substituents at strategic positions demonstrated enhanced antiproliferative activity against cancer cell lines.

Table 2: Structure-Activity Relationship Insights

Substituent PositionFunctional GroupEffect on Activity
3Electron-rich arylImproved GAK affinity
5Amino groupEnhanced antiproliferative effect
6Hydroxyl groupIncreased anti-inflammatory action

Q & A

What are the common synthetic routes for Isothiazolo[4,5-b]pyridin-3-amine, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclization of precursor heterocycles or cross-coupling reactions. For example, halogenated intermediates (e.g., 5-iodo derivatives) can undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce amino groups . Optimization includes adjusting catalysts (e.g., Pd-based for coupling), solvent polarity (DMF or THF), and temperature (80–120°C). Design of Experiments (DoE) using factorial design can systematically vary parameters (catalyst loading, stoichiometry) to maximize yield .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and aromatic proton environments. For example, deshielded protons adjacent to the amine group appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 152.06 for C6_6H5_5N3_3S) .
  • IR : N-H stretching (3200–3400 cm1^{-1}) and C-S bonds (600–700 cm1^{-1}) confirm functional groups .

How can computational methods be integrated into the design of this compound derivatives?

Level: Advanced
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict electronic properties and reaction pathways. For instance, reaction path searches identify intermediates in cyclization steps, while docking studies assess binding affinity for drug discovery . Machine learning models trained on PubChem data (e.g., substituent effects) can prioritize synthetic targets . ICReDD’s workflow combines computation, informatics, and experimentation to reduce trial-and-error cycles .

What strategies resolve contradictions in reactivity data of this compound?

Level: Advanced
Methodological Answer:
Contradictions may arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Use factorial design to isolate factors:

  • Two-level factorial : Test temperature (low/high) and solvent polarity (polar/nonpolar) .
  • ANOVA : Statistically identify significant variables (e.g., p < 0.05 for catalyst type) .
    Replicate experiments under inert atmospheres to confirm oxidative stability .

What safety protocols are essential when handling this compound?

Level: Basic
Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential amine volatility .
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Consult institutional Chemical Hygiene Plans for hazardous waste guidelines .

How can reaction fundamentals and reactor design improve the scalability of this compound synthesis?

Level: Advanced
Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing hotspots .
  • Membrane Separation : Purify intermediates via nanofiltration, minimizing solvent use .
  • Kinetic Modeling : Fit rate equations (e.g., Arrhenius parameters) to optimize residence time and temperature profiles .

What are the key considerations in selecting catalysts for synthesizing this compound?

Level: Basic
Methodological Answer:

  • Metal Catalysts : Pd(PPh3_3)4_4 for cross-coupling (high turnover but cost-sensitive) .
  • Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity in amination steps .
  • Heterogeneous Catalysts : Recyclable supports (e.g., Pd/C) reduce metal contamination .

How do isotopic labeling studies contribute to understanding the mechanism of this compound formation?

Level: Advanced
Methodological Answer:

  • 15N^{15}N-Labeling: Tracks amine group migration during cyclization via 15N^{15}N-NMR .
  • 13C^{13}C-Tracers: Identify carbons involved in ring closure (e.g., C-2 vs. C-4 positions) .
  • Isotope Effects : Kinetic isotope effects (KIEs) reveal rate-determining steps (e.g., N-H bond cleavage) .

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